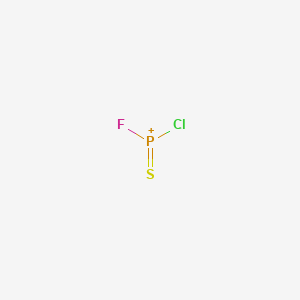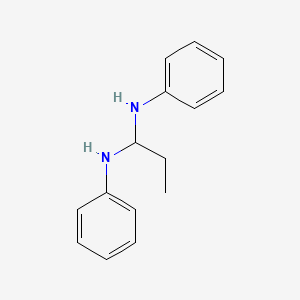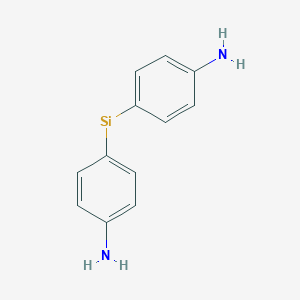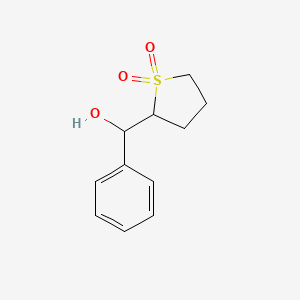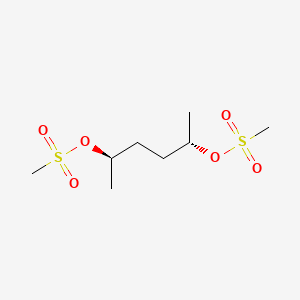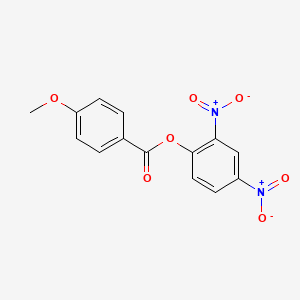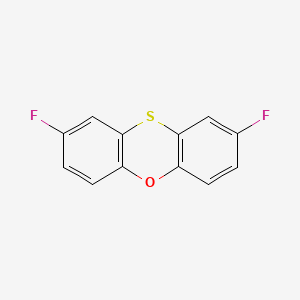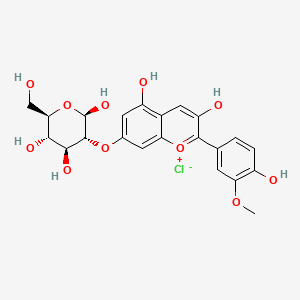
Glucopyranoside, peonidin, beta-D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucopyranoside, peonidin, beta-D- is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. Peonidin, specifically, is known for its antioxidant properties and is found in various fruits and vegetables .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glucopyranosides typically involves the reaction of glucose derivatives with alcohols or phenols. For instance, the preparation of octyl-beta-D-glucopyranoside involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation . This method can be adapted for the synthesis of peonidin glucopyranosides by using appropriate phenolic compounds.
Industrial Production Methods
Industrial production of glucopyranosides often employs enzymatic methods due to their specificity and mild reaction conditions. Enzymes like glucosidases can catalyze the attachment of glucose to peonidin, producing glucopyranoside derivatives in high yields.
化学反応の分析
Types of Reactions
Glucopyranoside, peonidin, beta-D- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of glucopyranoside, peonidin, beta-D-.
科学的研究の応用
Glucopyranoside, peonidin, beta-D- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in plant pigmentation and its antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetic products.
作用機序
The mechanism of action of glucopyranoside, peonidin, beta-D- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
類似化合物との比較
Similar Compounds
Cyanidin: Another anthocyanin with similar antioxidant properties.
Delphinidin: Known for its strong antioxidant and anti-inflammatory activities.
Malvidin: Exhibits potent antioxidant and anticancer properties.
Uniqueness
Glucopyranoside, peonidin, beta-D- is unique due to its specific glycosidic linkage and the presence of methoxy groups, which enhance its stability and bioactivity compared to other anthocyanins .
特性
CAS番号 |
26838-13-1 |
|---|---|
分子式 |
C22H23ClO11 |
分子量 |
498.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-3-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-16-4-9(2-3-12(16)24)20-14(26)7-11-13(25)5-10(6-15(11)32-20)31-21-19(28)18(27)17(8-23)33-22(21)29;/h2-7,17-19,21-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,21-,22-;/m1./s1 |
InChIキー |
VGVGBJDJPKKXOF-UQMNZUSNSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O.[Cl-] |
正規SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


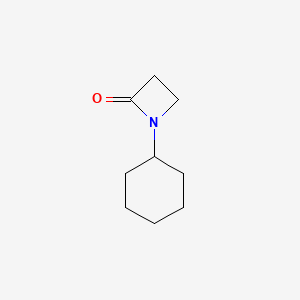
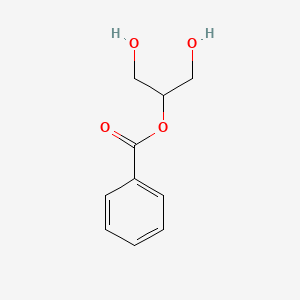
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
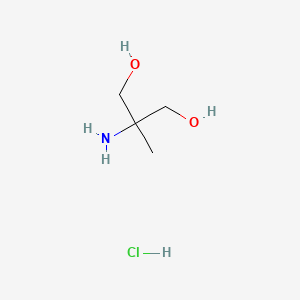
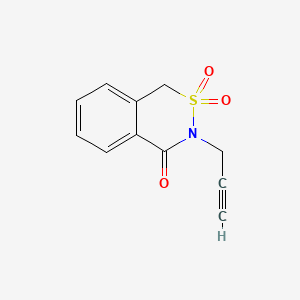
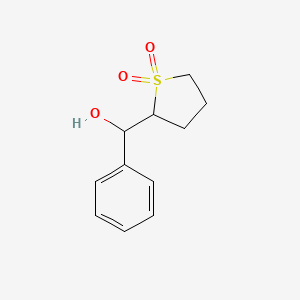
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
